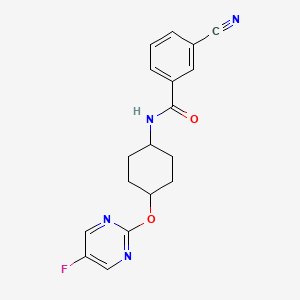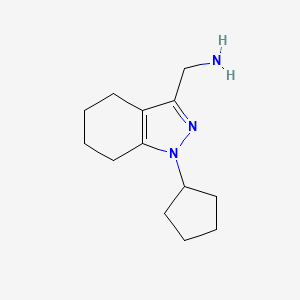
N-(2-aminophényl)-décahydroquinoléine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amide group attached to the quinoline ring.
Applications De Recherche Scientifique
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research has shown that derivatives of this compound exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is a potent inhibitor of histone deacetylases (HDACs), a group of zinc-dependent metalloenzymes . HDACs play a significant role in cell invasion and migration .
Mode of Action
The compound interacts with its targets, the HDACs, by blocking their interaction with Myocyte Enhancer Factor-2 (MEF2) on DNA . This interaction is crucial for the recruitment of HDACs to specific genomic loci . By inhibiting this interaction, N-(2-aminophenyl)-decahydroquinoline-2-carboxamide disrupts the normal function of HDACs .
Biochemical Pathways
The compound affects the biochemical pathways involving HDACs and MEF2. It has been suggested that the compound may be involved in the tryptophan, vitamin B6, and purine metabolism pathways . These pathways are crucial for various cellular processes, and their disruption can lead to significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by N-(2-aminophenyl)-decahydroquinoline-2-carboxamide leads to changes in gene expression and cellular processes . This can result in antiproliferative activities against certain cancer cell lines . The exact molecular and cellular effects of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide’s action are still under investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-decahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with decahydroquinoline-2-carboxylic acid. One common method involves the use of phenyl isocyanate as a reagent, which reacts with the amine group to form the desired amide compound . The reaction conditions often include the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for N-(2-aminophenyl)-decahydroquinoline-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include:
- Quinoline N-oxide derivatives from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetamide derivatives: These compounds have similar structural features and biological activities.
Isoindoloquinoxaline derivatives: These compounds also exhibit anticancer and antimicrobial activities.
Benzothiazole derivatives: These compounds are known for their antimicrobial properties and have similar mechanisms of action.
Uniqueness
N-(2-aminophenyl)-decahydroquinoline-2-carboxamide is unique due to its specific quinoline ring structure combined with an amide group, which contributes to its distinct biological activities. Its ability to inhibit multiple molecular targets, such as topoisomerases and kinases, makes it a versatile compound for therapeutic research.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXBEUFNZYMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2390389.png)

![3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2390394.png)

![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)



![[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine](/img/structure/B2390406.png)

![3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)

